UDP-6-sulfoquinovose is a nucleotide-activated form of sulfoquinovose, which is a sulfonated sugar derivative. This compound plays a crucial role in the incorporation of sulfoquinovose into glycoconjugates, particularly in sulfoquinovosyl diacylglycerol found in the chloroplast membranes of plants and cyanobacteria. UDP-6-sulfoquinovose is vital for various biological processes, including cell membrane structure and function, as well as signaling pathways in plants and microorganisms .
UDP-6-sulfoquinovose is primarily derived from the enzymatic conversion of UDP-glucose and sulfite through the action of UDP-sulfoquinovose synthase. This enzyme is present in certain microorganisms, such as Sulfolobus acidocaldarius, which has been studied extensively for its biosynthetic pathways related to this compound .
Chemically, UDP-6-sulfoquinovose belongs to the class of sulfonated sugars. It is categorized as a nucleotide sugar, which are sugars activated by nucleotides that facilitate their incorporation into larger biomolecules like polysaccharides and glycoproteins. The classification of UDP-6-sulfoquinovose as a nucleotide sugar highlights its importance in biochemical reactions involving glycosylation processes .
The synthesis of UDP-6-sulfoquinovose can be achieved through several methods, primarily focusing on enzymatic pathways. The most common method involves the following steps:
The enzymatic conversion process has been characterized by high-performance liquid chromatography (HPLC) to monitor product formation. Reaction kinetics have shown that at higher concentrations of sulfite, the conversion rate of UDP-glucose to UDP-6-sulfoquinovose increases significantly, indicating that substrate availability is critical for optimal synthesis .
UDP-6-sulfoquinovose has a complex molecular structure characterized by its nucleotide sugar components. The structural formula can be represented with specific stereochemistry around its sugar moiety and phosphate groups.
UDP-6-sulfoquinovose participates in several chemical reactions:
The reactions typically require specific reagents such as NAD+ for oxidation processes and are conducted under conditions that favor enzymatic activity. By adjusting parameters like temperature and substrate concentrations, researchers can optimize yields of UDP-6-sulfoquinovose .
The mechanism of action for UDP-6-sulfoquinovose involves multiple steps facilitated by the enzyme UDP-sulfoquinovose synthase:
This mechanism highlights the importance of enzyme-substrate interactions and cofactor dynamics in synthesizing this compound .
UDP-6-sulfoquinovose is typically observed as a white to off-white powder when isolated. Its solubility in water is high due to its polar nature.
Relevant data from studies indicate that proper storage conditions (e.g., refrigerated) are essential to maintain its integrity for experimental applications .
UDP-6-sulfoquinovose has several scientific applications:
UDP-6-sulfoquinovose (UDP-SQ) is a nucleotide-activated sugar derivative with the systematic name uridine 5'-(diphosphate 6-sulfo-6-deoxy-D-glucopyranose). Its molecular formula is C₁₅H₂₄N₂O₁₉P₂S, with an average molecular mass of 630.366 Da (monoisotopic: 630.01692 Da) [7] [9]. Structurally, it consists of three key components:
The sulfoquinovose component exists in α- and β-anomeric configurations, with the α-anomer being biologically active in glycosyltransferase reactions [7]. The C6 sulfonate group (-SO₃⁻) replaces the typical hydroxymethyl group of glucose, creating a highly polar, acidic, and water-soluble compound (solubility ≈24.5 mg/mL) [7] [9]. This sulfonate group carries a permanent negative charge across physiological pH ranges, critically influencing molecular interactions and enzymatic processing.
Table 1: Structural Descriptors of UDP-6-Sulfoquinovose
Property | Descriptor | Biological Significance |
---|---|---|
Chemical Formula | C₁₅H₂₄N₂O₁₉P₂S | Precise elemental composition |
Molecular Weight | 630.366 Da | Mass spectrometry verification |
Sulfoquinovose Anomer | α-configuration (biologically active) | Glycosyltransferase recognition |
Key Functional Groups | Pyrophosphate, sulfonate | Charge distribution, metal coordination |
Solubility | Highly water-soluble | Cytosolic compatibility |
Advanced NMR spectroscopy has been pivotal in characterizing UDP-SQ's solution-state structure. Key ¹H and ¹³C NMR chemical shifts include:
X-ray crystallography studies of related enzymes have captured UDP-SQ bound to active sites, revealing its three-dimensional conformation. The sulfonate group participates in hydrogen bonding with conserved arginine and lysine residues in UDP-sulfoquinovose synthases, while the uracil ring engages in π-stacking interactions [1]. The pyrophosphate bridge adopts an extended conformation optimal for nucleophilic attack during glycosyl transfer. These structural analyses confirm a distorted chair conformation for the sulfoquinovose ring when enzyme-bound, differing from the solution-state ⁴C₁ conformation [1] [7].
Table 2: Key NMR Chemical Shifts of UDP-6-Sulfoquinovose
Nucleus | Atom Position | Chemical Shift (δ, ppm) | Structural Correlation |
---|---|---|---|
¹H | H-1'' (anomeric) | 5.60-5.75 | α-glycosidic linkage confirmation |
¹H | H-6''a, H-6''b | 3.85-4.00 | -CH₂-SO₃⁻ group identification |
¹³C | C-1'' | 94.5 | Anomeric carbon environment |
¹³C | C-4'' | 78.2 | Oxidation site in enzymatic mechanism |
¹³C | C-6'' | 57.8 | Sulfonate substitution site |
UDP-SQ biosynthesis occurs via a conserved four-step enzymatic cascade catalyzed by UDP-sulfoquinovose synthases (EC 3.13.1.1):
The archaeal synthase Agl3 from Sulfolobus acidocaldarius exemplifies this mechanism. Its NAD⁺ cofactor remains tightly bound throughout the reaction cycle, participating in concentration-dependent redox shuttling [1]. Deuterium labeling studies confirm that dehydration occurs exclusively from the enol form of UDP-4-keto-glucose. Crucially, the absence of sulfite leads to accumulation of UDP-4-keto-glucose-5,6-ene, characterized by distinctive NMR signals at δ 6.15 (H-5) and δ 5.95 (H-6) [1]. Metabolic evidence comes from sqdD mutants of Rhodobacter sphaeroides, which accumulate UDP-SQ when diacylglycerol sulfoquinovosyltransferase is inactivated [4].
UDP-sulfoquinovose synthases belong to the short-chain dehydrogenase/reductase (SDR) superfamily but exhibit evolutionary divergence across biological domains:
Agl3 (Archaea): The 393-amino acid synthase from Sulfolobus acidocaldarius shares ~40% sequence identity with plant SQD1 but operates via a modified dehydratase mechanism. Its active site features a catalytic triad (Thr145-Tyr182-Lys186) homologous to SDR enzymes. Agl3 maintains exceptionally tight NAD⁺ binding throughout the reaction cycle, a distinctive trait confirmed through kinetic studies [1].
SQD1 (Plants/Eukarya): The best-characterized synthase, initially identified in Arabidopsis thaliana, contains a Rossmann fold for NAD⁺ binding and a conserved catalytic triad (Thr145-Tyr182-Lys186). Unlike Agl3, SQD1 shows low in vitro activity and forms complexes with ferredoxin-dependent glutamate synthase in vivo [1] [3]. Its crystal structure (PDB: 1QRR) revealed bi-domain architecture critical for substrate positioning [2].
SqdB (Bacteria): Found in cyanobacteria and photosynthetic proteobacteria, SqdB enzymes cluster phylogenetically between archaeal and plant synthases. They share the core SDR mechanism but utilize different sulfite incorporation pathways. Genetic studies in Rhodobacter confirmed that sqdD deletion blocks the final transfer step, causing UDP-SQ accumulation [4].
Table 3: Comparative Analysis of UDP-Sulfoquinovose Synthases
Characteristic | Agl3 (Archaea) | SQD1 (Plants) | SqdB (Bacteria) |
---|---|---|---|
Organism | Sulfolobus acidocaldarius | Arabidopsis thaliana | Rhodobacter sphaeroides |
Sequence Length | 393 amino acids | ~350 amino acids | ~360 amino acids |
Catalytic Triad | Thr145-Tyr182-Lys186 | Thr145-Tyr182-Lys186 | Conserved homologous residues |
NAD⁺ Binding | Tightly bound throughout cycle | Dissociable cofactor | Variable among species |
In Vitro Activity | High | Low | Moderate to high |
Crystal Structure | Homology modeled | Solved (1.6 Å, PDB:1QRR) | Limited structural data |
Phylogenetic Clade | Divergent SDR branch | Eukaryotic SDR cluster | Bacterial SDR cluster |
Salt Stress Response | Not characterized | Upregulated under salinity | Species-dependent regulation |
Biological Functions and Metabolic Pathways
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